molecular formula C14H7ClN2O4 B6405470 3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid CAS No. 1261925-35-2

3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid

Cat. No.: B6405470
CAS No.: 1261925-35-2
M. Wt: 302.67 g/mol
InChI Key: RIEVUPKCGHUMRD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of chloro, cyano, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the chloro and cyano groups to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Amine derivatives: From the reduction of the cyano group.

    Substituted benzoic acids: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro, cyano, and chloro groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the cyano and chloro groups can participate in binding interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-cyanophenyl)-5-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    3-(4-Chloro-3-cyanophenyl)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.

    3-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

3-(4-Chloro-3-cyanophenyl)-5-nitrobenzoic acid is unique due to the combination of chloro, cyano, and nitro groups on the benzoic acid core. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4/c15-13-2-1-8(3-11(13)7-16)9-4-10(14(18)19)6-12(5-9)17(20)21/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVUPKCGHUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690787
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-35-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-3′-cyano-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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